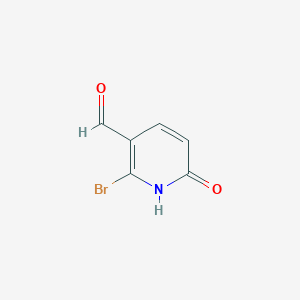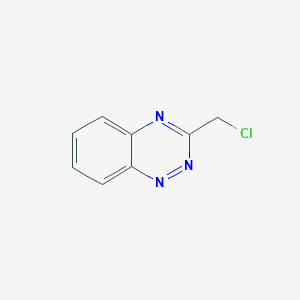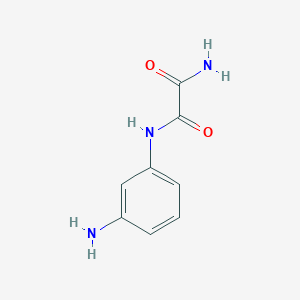![molecular formula C10H16Cl2N2O2 B1381903 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 63999-89-3](/img/structure/B1381903.png)
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for 3-APMPD involves the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations to yield the final product.Molecular Structure Analysis
3-APMPD is an organic compound with a molecular formula of C4H9NO2•2HCl. The InChI code for this compound is 1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7 (8)5-9 (12)10 (13)14;;/h1-4,9H,5-6,11-12H2, (H,13,14);2*1H .Physical And Chemical Properties Analysis
3-APMPD is a powder that is stored at room temperature . It has a molecular weight of 267.15 g/mol . The InChI code for this compound is 1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7 (8)5-9 (12)10 (13)14;;/h1-4,9H,5-6,11-12H2, (H,13,14);2*1H .Wissenschaftliche Forschungsanwendungen
1. Phenolic Acid Research and Biological Effects
Phenolic acids, including compounds structurally similar to 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride, have been extensively studied for their biological and pharmacological effects. Research indicates that Chlorogenic Acid (CGA), a phenolic acid, exhibits various therapeutic roles such as antioxidant activity, anti-inflammatory effects, neuroprotective properties, and the ability to modulate lipid and glucose metabolism. These properties suggest potential treatment avenues for conditions like cardiovascular disease, diabetes, and obesity, aligning with the interest in the biological activities of phenolic compounds like 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride (Naveed et al., 2018).
2. Heterocyclic Compounds Synthesis
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, compounds with a structural motif bearing resemblance to 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride, have been highlighted for their reactivity and potential as building blocks in synthesizing various heterocyclic compounds. These compounds' unique reactivity provides novel routes for generating diverse heterocyclic structures, which could be significant for the development of new therapeutic agents or materials (Gomaa & Ali, 2020).
3. Thiazolidinones Derivatives and Structural Analysis
The synthesis and structural analysis of thiazolidinones derivatives, which share a functional group similar to the amino group in 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride, have been a subject of research. Studies involving high-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation and structural properties of these compounds, potentially contributing to the understanding of similar compounds (Issac & Tierney, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-[3-(aminomethyl)phenyl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUZIJWSJILKRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63999-89-3 |
Source


|
| Record name | 2-amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)

![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)


![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)

![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)


![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)

![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)